2,5-Bis(diphenylmethylene)-2,5-dihydrothiophene

Vue d'ensemble

Description

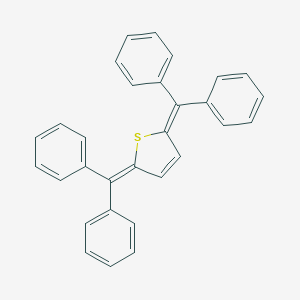

2,5-Bis(diphenylmethylene)-2,5-dihydrothiophene is an organic compound with the molecular formula C30H22S It is a derivative of thiophene, a five-membered aromatic ring containing sulfur This compound is characterized by the presence of two diphenylmethylene groups attached to the 2 and 5 positions of the thiophene ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Bis(diphenylmethylene)-2,5-dihydrothiophene typically involves the reaction of thiophene with diphenylmethane derivatives under specific conditions. One common method involves the use of a strong base, such as sodium hydride, to deprotonate the thiophene ring, followed by the addition of diphenylmethane derivatives. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Industrial Production Methods

While there is limited information on the industrial production methods of this compound, it is likely that the synthesis follows similar routes as those used in laboratory settings. The scalability of the reaction and the availability of starting materials are crucial factors in determining the feasibility of industrial production.

Analyse Des Réactions Chimiques

Types of Reactions

2,5-Bis(diphenylmethylene)-2,5-dihydrothiophene can undergo various types of chemical reactions, including:

Reduction: Reduction reactions can convert the compound into its corresponding dihydro or tetrahydro derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Electrophilic reagents such as halogens (e.g., bromine, chlorine) and nitrating agents can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce halogen or nitro groups onto the aromatic ring .

Applications De Recherche Scientifique

Synthesis of 2,5-Bis(diphenylmethylene)-2,5-dihydrothiophene

The synthesis of BDMT typically involves a multi-step process that can include Friedel-Crafts reactions and subsequent oxidation steps. A notable method involves using Lewis acid catalysts to facilitate the formation of the thiophene ring while enabling the introduction of substituents that enhance the compound's properties .

Applications in Organic Electronics

Organic Semiconductor Material

BDMT has been identified as a potential organic semiconductor material due to its favorable electronic properties. Research indicates that compounds with similar structures can exhibit high charge mobility and stability when incorporated into organic field-effect transistors (OFETs) and organic photovoltaic devices . The ability to tune its electronic properties through substitution makes BDMT an attractive candidate for further exploration in this field.

Photonic Applications

Photochromic Properties

BDMT exhibits photochromic behavior, which is characterized by reversible changes in color upon exposure to light. This property has been explored for applications in optical data storage and smart windows. The mechanism behind its photochromism involves the restriction of intramolecular motion upon aggregation, leading to enhanced luminescence in solid states .

Aggregation-Induced Emission (AIE)

The compound shows aggregation-induced emission characteristics, where it remains non-emissive in dilute solutions but emits strongly when aggregated. This property is crucial for developing new materials for light-emitting diodes (LEDs) and sensors .

Case Study 1: Organic Photovoltaics

A study demonstrated the incorporation of BDMT derivatives into organic photovoltaic devices, revealing significant improvements in power conversion efficiency compared to traditional materials. The enhanced charge transport properties were attributed to the unique molecular structure of BDMT, which allows for effective π-π stacking .

Case Study 2: Smart Coatings

Research into smart coatings utilizing BDMT has shown promising results in developing materials that change color in response to environmental stimuli (e.g., UV light). This application could lead to innovations in protective coatings and smart textiles .

Mécanisme D'action

The mechanism of action of 2,5-Bis(diphenylmethylene)-2,5-dihydrothiophene is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound’s aromatic structure allows it to participate in π-π stacking interactions and hydrogen bonding, which can influence its reactivity and binding affinity with other molecules .

Comparaison Avec Des Composés Similaires

Similar Compounds

2,5-Bis(hydroxymethyl)furan: A bio-based diol with applications in polymer synthesis.

5-Hydroxymethylfurfural: A versatile platform chemical derived from biomass.

2,5-Furandicarboxylic acid: A renewable alternative to petroleum-derived terephthalic acid.

Uniqueness

2,5-Bis(diphenylmethylene)-2,5-dihydrothiophene is unique due to its specific substitution pattern and the presence of diphenylmethylene groups. This structure imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for various applications in research and industry.

Activité Biologique

2,5-Bis(diphenylmethylene)-2,5-dihydrothiophene is a sulfur-containing heterocyclic compound known for its diverse biological activities. This article explores the compound's synthesis, biological properties, and potential therapeutic applications, supported by data tables and case studies from various research findings.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of diphenylmethane derivatives with thiophene precursors. The methodology often includes:

- Condensation reactions under acidic or basic conditions.

- Use of catalysts to enhance yield and selectivity.

Biological Activity Overview

The biological activity of this compound spans several domains, including:

- Antitumor Activity : Studies have shown that similar compounds exhibit significant cytotoxic effects against various cancer cell lines.

- Antibacterial Properties : The compound has been evaluated for its effectiveness against gram-positive and gram-negative bacteria.

- Antioxidant Activity : Its potential to scavenge free radicals has been documented in multiple studies.

Antitumor Activity

Research indicates that derivatives of 2,5-dihydrothiophenes demonstrate notable antitumor activity. For instance:

- A study reported that compounds similar to this compound exhibited cytotoxicity against P388 leukemia cells with an increase in life span of treated mice by approximately 87% at optimal dosages .

Antibacterial Properties

The antibacterial efficacy of this compound has been assessed against various bacterial strains:

- Table 1: Antibacterial Activity Against Selected Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Bacillus subtilis | 16 µg/mL |

This table illustrates the compound's potential as a broad-spectrum antibacterial agent.

Antioxidant Activity

The antioxidant capacity of this compound has also been investigated:

- In vitro assays revealed that the compound effectively scavenges free radicals and reduces oxidative stress markers in cellular models.

Molecular Docking Studies

Molecular docking studies have been conducted to predict the interaction of this compound with various biological targets. These studies suggest that the compound may inhibit key enzymes involved in cancer progression and bacterial resistance.

Table 2: Predicted Binding Affinities

Propriétés

IUPAC Name |

2,5-dibenzhydrylidenethiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H22S/c1-5-13-23(14-6-1)29(24-15-7-2-8-16-24)27-21-22-28(31-27)30(25-17-9-3-10-18-25)26-19-11-4-12-20-26/h1-22H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZPPGHCYZIASDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=C2C=CC(=C(C3=CC=CC=C3)C4=CC=CC=C4)S2)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H22S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30566508 | |

| Record name | 2,5-Bis(diphenylmethylidene)-2,5-dihydrothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30566508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

414.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136970-50-8 | |

| Record name | 2,5-Bis(diphenylmethylidene)-2,5-dihydrothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30566508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.